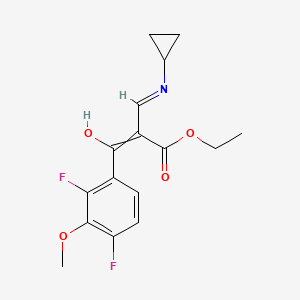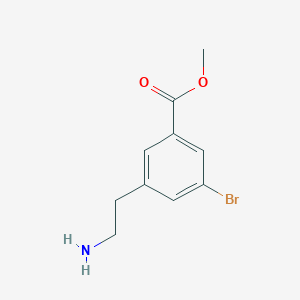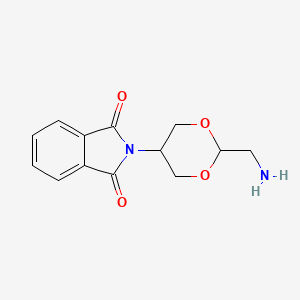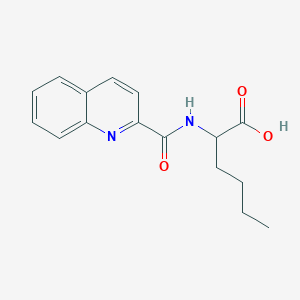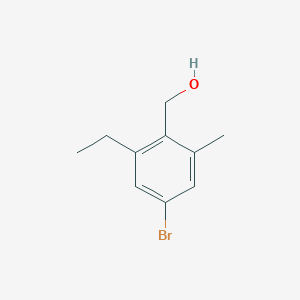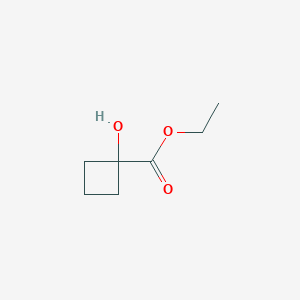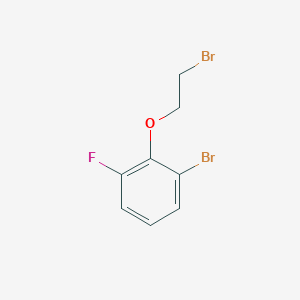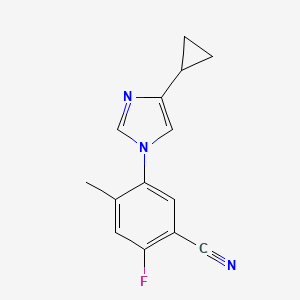
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a fluorinated benzonitrile structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate.
Attachment of the imidazole ring to the benzonitrile structure: This step involves the reaction of the imidazole derivative with 2-fluoro-4-methylbenzonitrile under specific conditions, such as the use of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes within cells.
Comparaison Avec Des Composés Similaires
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile can be compared with other similar compounds, such as:
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzonitrile: The presence of a methoxy group instead of a fluorine atom can lead to different chemical and biological properties.
5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzamide: This compound has an amide group, which can influence its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H12FN3 |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C14H12FN3/c1-9-4-12(15)11(6-16)5-14(9)18-7-13(17-8-18)10-2-3-10/h4-5,7-8,10H,2-3H2,1H3 |
Clé InChI |
VWSFOEHQKFAAGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



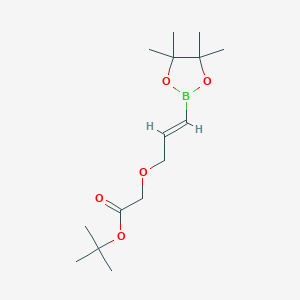
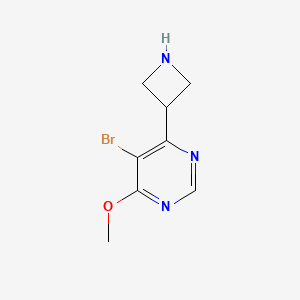
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
